molecular formula C24H24F12O8Ru2 B12720053 (Ru(COD)(CF3OCO)2)2 CAS No. 93582-31-1

(Ru(COD)(CF3OCO)2)2

Cat. No.: B12720053
CAS No.: 93582-31-1
M. Wt: 870.6 g/mol
InChI Key: PDVWLQCCZLFCJV-LFKSYLCDSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ru(COD)(CF3OCO)2)2 typically involves the reaction of ruthenium trichloride with cyclooctadiene and trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include:

  • Temperature: Room temperature to 50°C
  • Reaction time: Several hours to overnight
  • Inert atmosphere: Nitrogen or argon

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Ru(COD)(CF3OCO)2)2 undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands such as cyclooctadiene and trifluoroacetate can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines, amines, or carbonyls under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds.

Scientific Research Applications

(Ru(COD)(CF3OCO)2)2 has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and polymerization reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and diagnostic agents.

    Industry: It is utilized in industrial processes that require efficient and selective catalysts, particularly in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (Ru(COD)(CF3OCO)2)2 exerts its effects involves the coordination of the ruthenium center to various substrates. The cyclooctadiene and trifluoroacetate ligands play a crucial role in stabilizing the complex and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or interactions with biological molecules in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    (Ru(COD)(Cl)2)2: A similar ruthenium complex with chloride ligands instead of trifluoroacetate.

    (Ru(COD)(CO)2)2: A ruthenium complex with carbonyl ligands.

    (Ru(COD)(PPh3)2)2: A ruthenium complex with triphenylphosphine ligands.

Uniqueness

(Ru(COD)(CF3OCO)2)2 is unique due to the presence of trifluoroacetate ligands, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and selectivity in various applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

93582-31-1

Molecular Formula

C24H24F12O8Ru2

Molecular Weight

870.6 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate

InChI

InChI=1S/2C8H12.4C2HF3O2.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);;/q;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;;

InChI Key

PDVWLQCCZLFCJV-LFKSYLCDSA-J

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.[Ru+2].[Ru+2]

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.